2-Acetyl-5-nitrobenzo[b]furan
Overview
Description
2-Acetyl-5-nitrobenzo[b]furan is a useful research compound. Its molecular formula is C10H7NO4 and its molecular weight is 205.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : 2-Acetyl-5-nitrobenzo[b]furan and related compounds have been synthesized using various chemical methods. For instance, Dai and Lai (2002, 2003) described the first synthesis of nitrobenzo[b]furans, including this compound, via a coupling-cyclization approach, using the Sonogashira cross-coupling reaction (Dai & Lai, 2002)(Dai & Lai, 2003). This method is noted for its efficiency and use of readily available materials.
- Structural Variations and Applications : Lu, Zheng, and Liu (2012) developed a method for synthesizing various 3-alkyl-2-nitrobenzo[b]furans, highlighting the potential for functionalizing 2-nitrobenzo[b]furans, which are otherwise challenging to obtain (Lu, Zheng, & Liu, 2012).
Medicinal Chemistry and Biological Activity
- Antibacterial Properties : Ohishi et al. (1985) explored the antibacterial activities of various 2-nitrobenzo[b]furan derivatives, noting that most compounds exhibited considerable activity against several bacteria, with some derivatives being significantly more potent than standard drugs like nitrofurantoin (Ohishi et al., 1985).
- Potential in Treating Diabetes : Mphahlele et al. (2020) evaluated 5-acetyl-2-aryl-6-hydroxybenzo[b]furans for their activity against targets linked to type 2 diabetes. They found that some compounds showed promising activity against α-glucosidase and protein tyrosine phosphatase 1B, suggesting potential therapeutic applications in diabetes management (Mphahlele et al., 2020).
Analytical and Other Applications
- Structural and Spectroscopic Studies : Dias et al. (2015) synthesized and characterized new nitroaromatic compounds, including 2-{[5-(2-nitrophenyl)furan-2-yl]methylene-amino}benzoic acid, which could have potential for anti-leishmanial activity. This study underscores the significance of structural and spectroscopic analysis in identifying biological activity (Dias et al., 2015).
Safety and Hazards
Mechanism of Action
- The primary targets of 2-Acetyl-5-nitrobenzo[b]furan are not explicitly documented in the available literature. However, furan derivatives, in general, have been investigated for their therapeutic efficacy in various disease areas, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, and anticancer activities .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
2-Acetyl-5-nitrobenzo[b]furan plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites or altering the conformation of the biomolecules. For instance, this compound may act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can impact metabolic processes by interacting with key enzymes involved in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes that alter the activity of the biomolecules. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Over time, this compound may degrade, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, both in vitro and in vivo .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses of this compound can result in toxic or adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound can affect metabolic flux and alter the levels of metabolites. Understanding the metabolic pathways involving this compound is essential for elucidating its biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement. The localization and accumulation of this compound within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the function of this compound and its interactions with other biomolecules .
Properties
IUPAC Name |
1-(5-nitro-1-benzofuran-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c1-6(12)10-5-7-4-8(11(13)14)2-3-9(7)15-10/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXFQPLULZFJMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(O1)C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50334226 | |
Record name | 2-Acetyl-5-nitrobenzo[b]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23136-39-2 | |
Record name | 2-Acetyl-5-nitrobenzo[b]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50334226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(5-NITRO-1-BENZOFURAN-2-YL)ETHANONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.